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Abstract
Lit-001 is a pioneering non-peptide, small-molecule agonist of the oxytocin receptor (OTR) with

significant potential for therapeutic applications, particularly in the realm of social and

behavioral disorders.[1][2][3] This technical guide provides a comprehensive overview of the

chemical structure, physicochemical and pharmacological properties, and the mechanism of

action of Lit-001. Detailed summaries of its binding affinity and functional activity at the

oxytocin and vasopressin receptors are presented, alongside information on its

pharmacokinetic profile. Furthermore, this document elucidates the key signaling pathways

activated by Lit-001 and provides an overview of the experimental methodologies used to

characterize this compound, with a focus on the seminal study by Frantz et al. (2018).

Chemical Structure and Physicochemical Properties
Lit-001, systematically named (2S)-2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-

dihydropyrazolo[4,3-c][3][4]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-

carboxamide, is a synthetic organic compound with a molecular formula of C₂₈H₃₃N₇O₂S and a

molar mass of 531.68 g/mol . Its structure represents a significant advancement in the

development of non-peptide OTR agonists, offering improved pharmacokinetic properties over

native oxytocin.
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Property Value Reference

IUPAC Name

(2S)-2-

(dimethylcarbamothioyl)-N-[[2-

methyl-4-(1-methyl-4,10-

dihydropyrazolo[4,3-

c]benzodiazepine-5-

carbonyl)phenyl]methyl]pyrrolid

ine-1-carboxamide

Molecular Formula C₂₈H₃₃N₇O₂S

Molar Mass 531.68 g/mol

CAS Number 2245072-20-0

SMILES

CC1=C(C=CC(=C1)C(=O)N2C

C3=C(NC4=CC=CC=C42)N(N

=C3)C)CNC(=O)N5CCC[C@H

]5C(=S)N(C)C

Pharmacological Properties
Lit-001 is a potent and selective agonist for the human oxytocin receptor. It also exhibits

activity at vasopressin receptors, acting as an antagonist at the V1A receptor and an agonist at

the V2 receptor, albeit with lower affinity compared to the oxytocin receptor.

Receptor Binding Affinity and Functional Activity
The following tables summarize the in vitro binding affinities (Ki) and functional activities

(EC₅₀/IC₅₀) of Lit-001 at human oxytocin and vasopressin receptors.
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Receptor Assay Type Lit-001 Value (nM) Reference

Human Oxytocin

Receptor (OTR)
Ki 226

EC₅₀ 25

Human Vasopressin

V1A Receptor (V1AR)
Ki 1253

IC₅₀ 5900

Human Vasopressin

V2 Receptor (V2R)
Ki 1666

EC₅₀ 41

Pharmacokinetic Properties
Lit-001 demonstrates a favorable pharmacokinetic profile, including the ability to cross the

blood-brain barrier and a longer half-life in rodents compared to oxytocin.

Parameter Observation Animal Model Reference

Blood-Brain Barrier

Permeability
Permeable Rodents

Elimination Half-Life Relatively long Rodents

In Vivo Efficacy
Reverses social

deficits

Mouse model of

autism (Oprm1-/-)

Signaling Pathways
As an agonist of the oxytocin receptor, a G-protein coupled receptor (GPCR), Lit-001 activates

key intracellular signaling cascades. The primary pathways include the Gq/phospholipase C

(PLC) pathway and the mitogen-activated protein kinase (MAPK) pathway.

Gq/PLC Signaling Pathway
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Activation of the oxytocin receptor by Lit-001 leads to the coupling of the Gαq subunit, which in

turn activates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into

diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). DAG activates protein kinase C

(PKC), while IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic

reticulum. This increase in intracellular calcium can lead to various cellular responses, including

smooth muscle contraction and neurotransmitter release.

Lit-001 Oxytocin
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Gq/PLC Signaling Pathway Activated by Lit-001.

MAPK/ERK Signaling Pathway
The activation of the oxytocin receptor by Lit-001 can also initiate the MAPK/ERK signaling

cascade. This pathway is crucial for regulating cellular processes such as proliferation,

differentiation, and survival. The signal is transduced through a series of protein kinases,

ultimately leading to the phosphorylation and activation of extracellular signal-regulated kinases

(ERK), which can then translocate to the nucleus to regulate gene expression.
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MAPK/ERK Signaling Pathway Activated by Lit-001.

Experimental Protocols
The following protocols are summarized from the methodologies likely employed in the

foundational research on Lit-001, primarily based on the work of Frantz et al. (2018). For
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complete and detailed procedures, direct consultation of the primary publication is

recommended.

In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity (Ki) and functional potency (EC₅₀/IC₅₀) of Lit-001
at the human oxytocin and vasopressin receptors.

Cell Lines: HEK293 cells stably expressing the human oxytocin receptor, V1a vasopressin

receptor, or V2 vasopressin receptor.

Binding Assays (Ki Determination):

Cell membranes are prepared from the respective stable cell lines.

Membranes are incubated with a radiolabeled ligand specific for each receptor (e.g., [³H]-

vasopressin or a fluorescent oxytocin analog) in the presence of varying concentrations of

Lit-001.

Non-specific binding is determined in the presence of an excess of a non-labeled known

ligand.

After incubation, bound and free radioligand are separated by filtration.

Radioactivity of the filters is measured by liquid scintillation counting.

Ki values are calculated using the Cheng-Prusoff equation.

Functional Assays (EC₅₀/IC₅₀ Determination):

Cells are plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye

(e.g., Fluo-4).

For agonist activity (EC₅₀), cells are stimulated with increasing concentrations of Lit-001,

and the change in intracellular calcium is measured using a fluorescence plate reader.

For antagonist activity (IC₅₀ at V1aR), cells are pre-incubated with increasing

concentrations of Lit-001 before stimulation with a known agonist (e.g., arginine
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vasopressin), and the inhibition of the calcium response is measured.

EC₅₀ and IC₅₀ values are determined by non-linear regression analysis of the

concentration-response curves.

In Vivo Behavioral Studies
Objective: To assess the in vivo efficacy of Lit-001 in a mouse model of autism spectrum

disorder.

Animal Model: µ-opioid receptor knockout (Oprm1-/-) mice, which exhibit social deficits.

Drug Preparation and Administration:

Lit-001 is dissolved in a vehicle solution, such as 1% carboxymethyl cellulose (CMC) in

0.9% NaCl.

The compound is administered via intraperitoneal (i.p.) injection at doses of 10 and 20

mg/kg.

Social Interaction Test:

Thirty minutes after Lit-001 or vehicle administration, a test mouse is placed in a novel

arena with an unfamiliar mouse of the same sex.

The social interaction is recorded for a defined period (e.g., 10 minutes).

Behaviors scored by a blinded observer include the number and duration of nose-to-nose

sniffs, anogenital sniffs, following, and physical contact.

The total time spent in social interaction is calculated and compared between treatment

groups.
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In Vitro Characterization In Vivo Evaluation

Receptor Binding Assays
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Functional Assays
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Overview of the Experimental Workflow for Lit-001 Characterization.

Conclusion
Lit-001 represents a significant milestone in the development of non-peptide oxytocin receptor

agonists. Its favorable pharmacological and pharmacokinetic properties, including oral

bioavailability and brain penetrance, make it a valuable tool for preclinical research and a

promising candidate for further clinical development. The data summarized in this guide

highlight its potential to modulate social behavior through the activation of OTR-mediated

signaling pathways. Further investigation into its therapeutic efficacy and safety profile is

warranted to fully realize its clinical potential for treating social deficits in disorders such as

autism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b608597?utm_src=pdf-body-img
https://www.benchchem.com/product/b608597?utm_src=pdf-body
https://www.benchchem.com/product/b608597?utm_src=pdf-body
https://www.benchchem.com/product/b608597?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

2. LIT-001 - Wikipedia [en.wikipedia.org]

3. LIT-001, the First Nonpeptide Oxytocin Receptor Agonist that Improves Social Interaction
in a Mouse Model of Autism - PubMed [pubmed.ncbi.nlm.nih.gov]

4. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [Lit-001: A Technical Guide to a Novel Oxytocin Receptor
Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608597#lit-001-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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